

3-Allyloxy-1,2-propanediol: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 3-Allyloxy-1,2-propanediol

Cat. No.: B054475

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Allyloxy-1,2-propanediol (CAS No. 123-34-2), also known as glycerol α -monoallyl ether, is a versatile multifunctional monomer. Its unique structure, featuring both a reactive allyl group and two hydrophilic hydroxyl groups, makes it a valuable intermediate in various chemical syntheses.^[1] This guide provides an in-depth overview of the chemical and physical properties of **3-allyloxy-1,2-propanediol**, along with illustrative experimental protocols for its synthesis, purification, and analysis. Furthermore, it explores its applications, particularly in the realm of drug development as a precursor for advanced drug delivery systems.

Chemical and Physical Properties

3-Allyloxy-1,2-propanediol is a clear, colorless to light yellow viscous liquid. Its key chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	123-34-2[1]
Molecular Formula	C ₆ H ₁₂ O ₃ [1]
Molecular Weight	132.16 g/mol [1]
InChI Key	PAKCOSURAUIXFG-UHFFFAOYSA-N[1]
SMILES	C=CCOCC(O)CO
Synonyms	Glycerol α-monoallyl ether, Glycerol 1-allyl ether, 1-Allyloxy-2,3-propanediol[1]

Table 2: Physical Properties

Property	Value	Reference
Appearance	Clear colorless to light yellow viscous liquid	
Boiling Point	142 °C at 28 mmHg	[1]
Melting Point	-100 °C	
Density	1.068 g/mL at 25 °C	[1]
Refractive Index (n ₂₀ /D)	1.462	[1]
Flash Point	98 °C (closed cup)	[1]
Solubility	Soluble in water	[1]

Table 3: Safety Information

Hazard Statement	Precautionary Statement
Causes serious eye irritation (H319)	Wear protective gloves/protective clothing/eye protection/face protection. (P280)
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. (P305+P351+P338)	
If eye irritation persists: Get medical advice/attention. (P337+P313)	

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of **3-allyloxy-1,2-propanediol**. These protocols are illustrative and may require optimization based on specific laboratory conditions and available equipment.

Synthesis: Alkylation of Glycerol

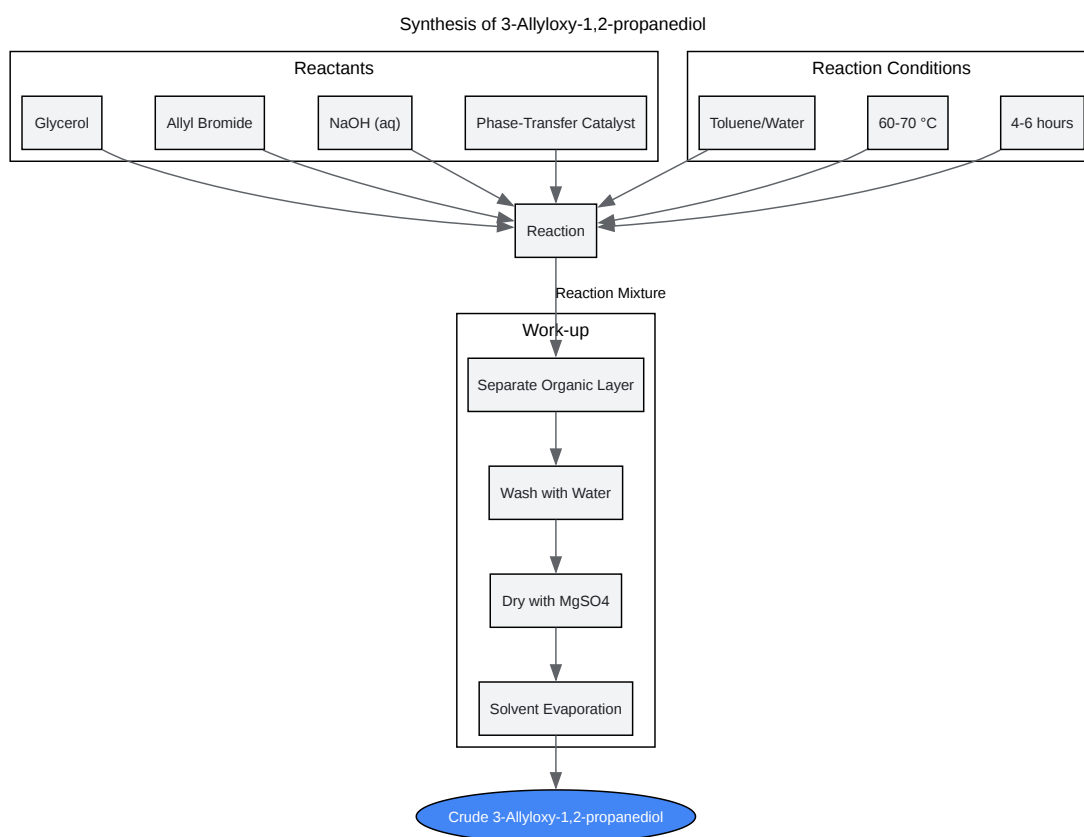
A common method for the synthesis of **3-allyloxy-1,2-propanediol** is the alkylation of glycerol with an allyl halide, such as allyl bromide, under basic conditions.

Materials:

- Glycerol
- Allyl bromide
- Sodium hydroxide (NaOH)
- Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
- Toluene
- Deionized water
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Set up a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
- Charge the flask with glycerol, water, toluene, and the phase-transfer catalyst.
- Slowly add a concentrated aqueous solution of sodium hydroxide to the stirred mixture.
- Heat the mixture to 60-70 °C.
- Add allyl bromide dropwise from the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature.
- After the addition is complete, continue stirring at the same temperature for an additional 4-6 hours to ensure the reaction goes to completion.
- Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
- Once the reaction is complete, cool the mixture to room temperature.
- Separate the organic layer.
- Wash the organic layer with deionized water to remove any remaining salts and glycerol.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent.
- Remove the solvent (toluene) under reduced pressure using a rotary evaporator to yield the crude product.



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Fig. 1: Synthesis Workflow

Purification: Vacuum Fractional Distillation

The crude **3-allyloxy-1,2-propanediol** can be purified by vacuum fractional distillation to remove unreacted starting materials and byproducts.

Equipment:

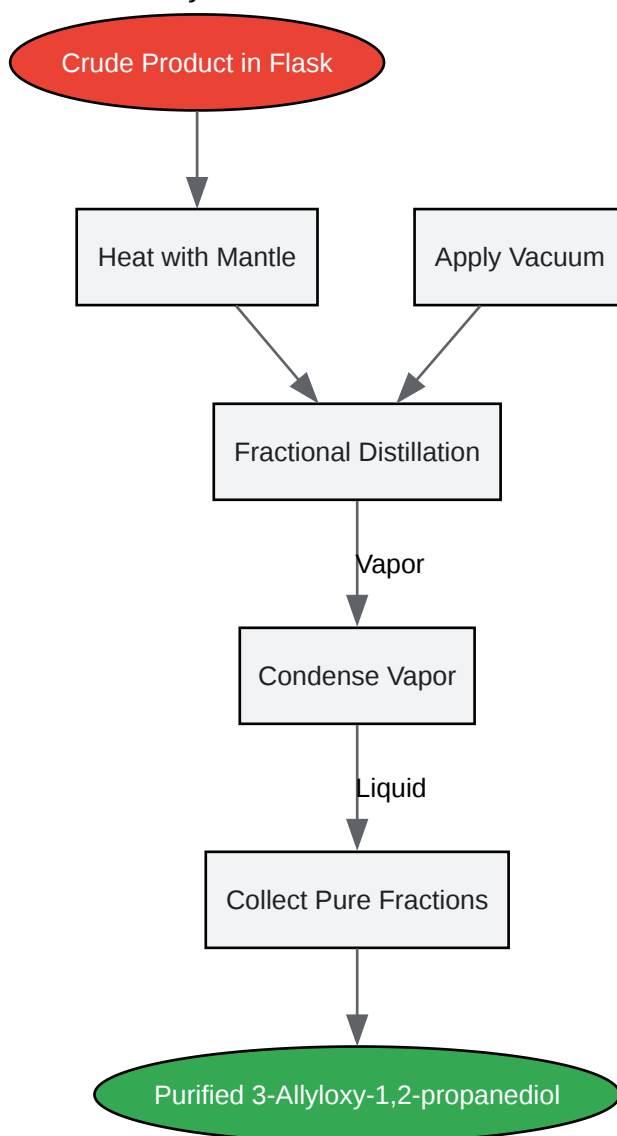
- Round-bottom flask
- Fractionating column (e.g., Vigreux or packed column)
- Distillation head with a thermometer
- Condenser
- Receiving flask
- Vacuum pump
- Heating mantle

Procedure:

- Assemble the vacuum fractional distillation apparatus. Ensure all glass joints are properly sealed.
- Transfer the crude product to the round-bottom flask.
- Begin heating the flask gently with the heating mantle.
- Slowly reduce the pressure using the vacuum pump.
- Observe the condensation and reflux within the fractionating column. A slow and steady distillation rate is crucial for good separation.
- Collect the fraction that distills at the appropriate temperature and pressure (e.g., ~142 °C at 28 mmHg).^[1]
- Monitor the purity of the collected fractions using GC analysis.

- Combine the pure fractions.

Purification by Vacuum Fractional Distillation



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Fig. 2: Purification Workflow

Analysis: Gas Chromatography (GC)

The purity of **3-allyloxy-1,2-propanediol** can be determined by gas chromatography with a flame ionization detector (GC-FID).

Instrumentation and Conditions:

- Gas Chromatograph: Equipped with a flame ionization detector (FID).
- Column: A polar capillary column (e.g., DB-WAX or equivalent).
- Carrier Gas: Helium or Nitrogen.
- Injector Temperature: 250 °C.
- Detector Temperature: 270 °C.
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 220 °C.
 - Final hold: 5 minutes at 220 °C.

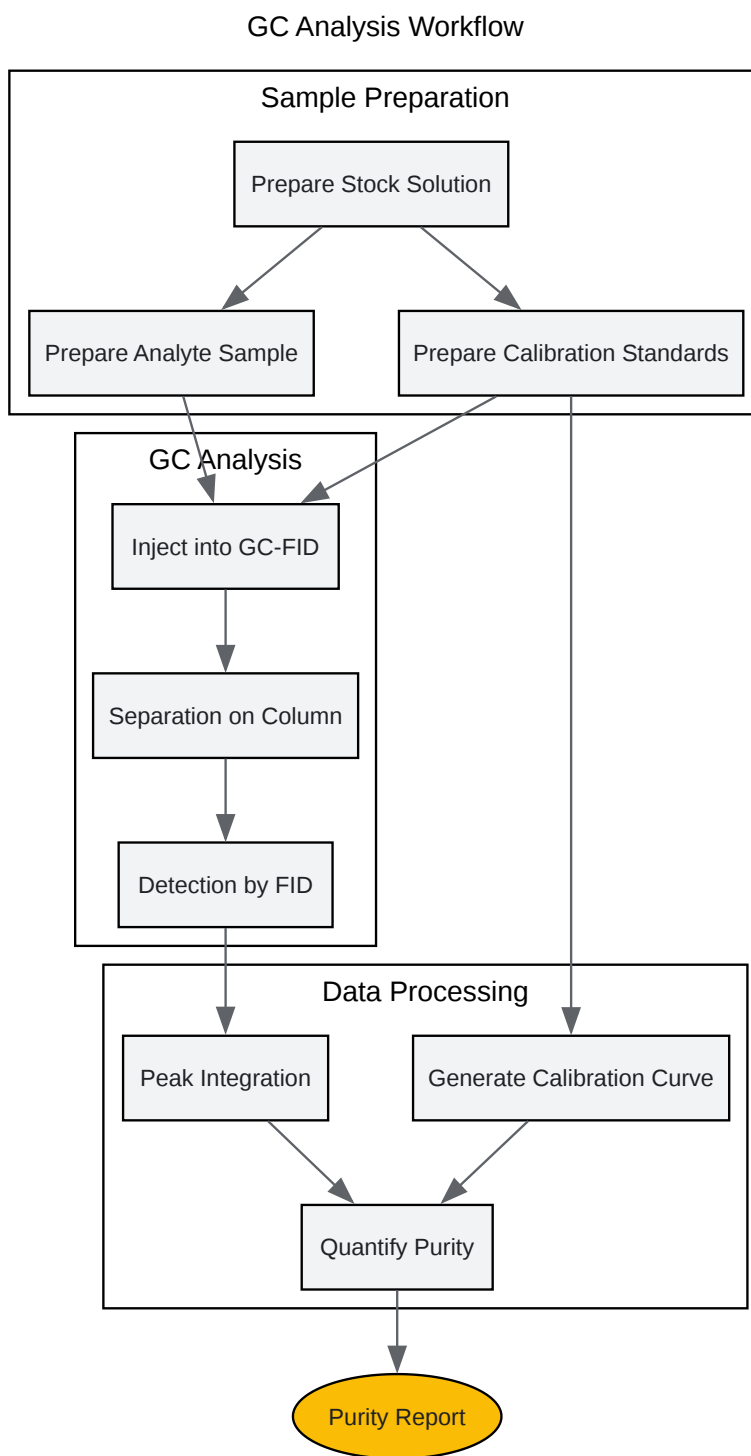
Sample Preparation:

- Prepare a stock solution of the purified **3-allyloxy-1,2-propanediol** in a suitable solvent (e.g., methanol or isopropanol) at a concentration of approximately 1 mg/mL.
- Prepare a series of calibration standards by diluting the stock solution to various known concentrations.
- Prepare the sample for analysis by diluting it in the same solvent to fall within the calibration range.

Procedure:

- Inject a small volume (e.g., 1 µL) of the solvent blank to ensure the system is clean.
- Inject the calibration standards to generate a calibration curve.

- Inject the prepared sample.
- Identify the peak corresponding to **3-allyloxy-1,2-propanediol** based on its retention time.
- Quantify the purity by comparing the peak area of the sample to the calibration curve.



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References

- 1. 3-Allyloxy-1,2 propanediol [webbook.nist.gov]
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